Lithium selenite

Description

Propriétés

IUPAC Name |

dilithium;selenite | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Li.H2O3Se/c;;1-4(2)3/h;;(H2,1,2,3)/q2*+1;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMVMOIXTOKYXAN-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

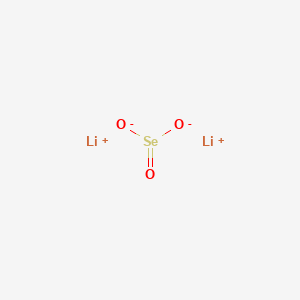

Canonical SMILES |

[Li+].[Li+].[O-][Se](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Li2SeO3, Li2O3Se | |

| Record name | lithium selenite | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80935326 | |

| Record name | Dilithium selenite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80935326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15593-51-8 | |

| Record name | Lithium selenite | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015593518 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Selenious acid, lithium salt (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dilithium selenite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80935326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dilithium selenite | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.045 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LITHIUM SELENITE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O99IS5QG1S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to Lithium Selenite

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of lithium selenite (B80905) (Li₂O₃Se), detailing its chemical properties, synthesis, and current research applications, with a particular focus on its potential role in drug development as an adjuvant therapy.

Core Properties of Lithium Selenite

This compound is an inorganic compound composed of two lithium cations (Li⁺) and one selenite anion (SeO₃²⁻). It is the dilithium (B8592608) salt of selenious acid.[1][2][3] The compound is known to form a monohydrate, which presents as acicular, hygroscopic crystals.[3][4]

Data Presentation: Physicochemical Properties

The fundamental physicochemical properties of anhydrous this compound are summarized below for easy reference.

| Property | Value | References |

| Molecular Formula | Li₂O₃Se | [1][2][3] |

| Molecular Weight | 140.84 - 140.9 g/mol | [1][2][3][5][6] |

| CAS Registry Number | 15593-51-8 | [1][2][3] |

| Appearance | Hygroscopic crystals | [3][7] |

| Common Synonyms | Dithis compound, Selenious acid dilithium salt | [1][2][3] |

| Water Solubility | 25.0 g/100g (0°C), 21.5 g/100g (20°C), 9.9 g/100g (100°C) | [7] |

| Monohydrate Form | Li₂SeO₃·H₂O (CAS: 7790-70-7) | [4] |

Synthesis and Experimental Protocols

Synthesis of this compound

A historical and straightforward method for the preparation of this compound involves the neutralization of selenious acid with lithium hydroxide (B78521).[3]

Experimental Protocol: Synthesis from Selenious Acid and Lithium Hydroxide

-

Preparation of Reactant Solutions:

-

Prepare a saturated aqueous solution of selenious acid (H₂SeO₃).

-

Prepare an aqueous solution of lithium hydroxide (LiOH).

-

-

Reaction:

-

Gradually add the lithium hydroxide solution to the selenious acid solution while stirring continuously.

-

Maintain the temperature of the reaction mixture at approximately 60°C to facilitate the reaction and subsequent crystallization.[3] The reaction is: H₂SeO₃ + 2LiOH → Li₂SeO₃ + 2H₂O.

-

-

Crystallization:

-

Allow the resulting solution to cool slowly to promote the formation of this compound crystals. Given its higher solubility in cold water, careful control of temperature and concentration is necessary for optimal yield.[7]

-

-

Isolation and Drying:

-

Isolate the formed crystals by filtration.

-

Wash the crystals with a minimal amount of cold deionized water to remove any unreacted starting materials.

-

Dry the crystals under a vacuum to remove residual water. Due to the hygroscopic nature of the compound, handling and storage should be performed in a dry atmosphere.[3]

-

References

- 1. This compound | Li2O3Se | CID 167310 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemwhat.com [chemwhat.com]

- 3. This compound [drugfuture.com]

- 4. This compound monohydrate | H2Li2O4Se | CID 86278164 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. GSRS [gsrs.ncats.nih.gov]

- 6. Lithium SeleniteCAS #: 15593-51-8 [eforu-chemical.com]

- 7. This compound CAS#: 15593-51-8 [amp.chemicalbook.com]

In-Depth Technical Guide: Molecular Weight of Lithium Selenite

For Immediate Release

Audience: Researchers, Scientists, and Drug Development Professionals

This document provides a detailed analysis of the molecular weight of lithium selenite (B80905), a crucial parameter for experimental accuracy and theoretical modeling in various scientific disciplines.

Executive Summary

Lithium selenite (Li₂SeO₃) is an inorganic compound with significant applications in research and development. An accurate understanding of its molecular weight is fundamental for stoichiometric calculations, solution preparation, and material characterization. This guide establishes the precise molecular weight of this compound through the summation of the atomic weights of its constituent elements.

Chemical Identification and Formula

-

Compound Name: this compound[1]

-

Synonyms: Dilithium (B8592608) selenite, Selenious acid dilithium salt[1][2]

The formula Li₂SeO₃ is derived from the ionic charges of its components: the lithium cation (Li⁺) and the selenite anion (SeO₃²⁻). Two lithium ions are required to balance the charge of a single selenite ion, resulting in a neutral compound.

Calculation of Molecular Weight

The molecular weight of a compound is the sum of the atomic weights of each atom in its chemical formula. The calculation for this compound is as follows:

Molecular Weight (Li₂SeO₃) = (2 × Atomic Weight of Li) + (1 × Atomic Weight of Se) + (3 × Atomic Weight of O)

To ensure precision, the standard atomic weights as recognized by the International Union of Pure and Applied Chemistry (IUPAC) are utilized.

| Element | Symbol | No. of Atoms | Standard Atomic Weight ( g/mol ) | Total Weight Contribution ( g/mol ) |

| Lithium | Li | 2 | 6.94[3][5][6][7] | 13.88 |

| Selenium | Se | 1 | 78.971[8] | 78.971 |

| Oxygen | O | 3 | 15.999[9][10][11] | 47.997 |

Summing the contributions of each element provides the final molecular weight.

| Component | Contribution ( g/mol ) |

| Lithium (2 x 6.94) | 13.88 |

| Selenium (1 x 78.971) | 78.971 |

| Oxygen (3 x 15.999) | 47.997 |

| Total Molecular Weight | 140.848 |

Based on these calculations, the molecular weight of this compound is 140.85 g/mol (rounded to two decimal places). This value is consistent with figures published in major chemical databases.[1][2][3][4][6] For instance, PubChem lists the molecular weight as 140.9 g/mol .[1]

Logical Workflow for Molecular Weight Determination

The process for determining the molecular weight of any chemical compound follows a systematic and logical workflow. This can be visualized to clarify the relationship between fundamental data and the final derived value.

Experimental Protocols

While the molecular weight is a theoretical value derived from standard atomic weights, its experimental verification is typically achieved through mass spectrometry.

Protocol: High-Resolution Mass Spectrometry

-

Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent (e.g., deionized water).

-

Ionization: The sample is introduced into the mass spectrometer and ionized, often using electrospray ionization (ESI), to generate gaseous ions of the compound.

-

Mass Analysis: The ions are accelerated into a mass analyzer (e.g., Time-of-Flight or Orbitrap), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: A detector records the abundance of ions at each m/z value, generating a mass spectrum.

-

Data Analysis: The spectrum is analyzed to identify the peak corresponding to the monoisotopic mass of the this compound molecule or its fragments. The experimentally determined mass is then compared to the calculated theoretical mass (Exact Mass: 141.933274 u).[3][4]

This protocol allows for the precise confirmation of the compound's elemental composition and, by extension, its molecular weight.

References

- 1. This compound | Li2O3Se | CID 167310 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemwhat.com [chemwhat.com]

- 3. americanelements.com [americanelements.com]

- 4. Lithium SeleniteCAS #: 15593-51-8 [eforu-chemical.com]

- 5. Lithium - Wikipedia [en.wikipedia.org]

- 6. GSRS [gsrs.ncats.nih.gov]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Atomic Weight of Selenium | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 9. Oxygen - Wikipedia [en.wikipedia.org]

- 10. Atomic Weights and Isotopic Compositions for Oxygen [physics.nist.gov]

- 11. Oxygen, atomic [webbook.nist.gov]

Unraveling the Crystal Structure of Lithium Selenite: A Technical Guide

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

Lithium selenite (B80905) (Li₂SeO₃), a compound of interest in various scientific domains, currently lacks a definitive, experimentally determined crystal structure in publicly accessible crystallographic databases. This technical guide addresses this knowledge gap by providing a comprehensive analysis based on the known crystal structures of analogous alkali metal selenites, namely sodium selenite (Na₂SeO₃) and potassium selenite (K₂SeO₃), as well as related lithium compounds. By examining these structural precedents, this document offers valuable insights into the probable crystallographic features of lithium selenite, including potential space groups, coordination environments, and key structural motifs. This guide serves as a foundational resource for researchers working with or developing materials containing this compound, enabling a more informed approach to its synthesis, characterization, and application.

Introduction

The precise determination of a compound's crystal structure is fundamental to understanding its physical and chemical properties. For this compound (Li₂SeO₃), the absence of a published crystal structure presents a significant challenge for researchers. This guide aims to bridge this gap by providing a detailed comparative analysis of structurally related compounds. The insights derived from the crystal structures of sodium selenite (Na₂SeO₃), potassium selenite (K₂SeO₃), lithium tellurite (B1196480) (Li₂TeO₃), and lithium sulfite (B76179) (Li₂SO₃) allow for a reasoned prediction of the structural characteristics of Li₂SeO₃.

Predicted Structural Characteristics of this compound (Li₂SeO₃)

Based on the crystallographic data of its analogues, this compound is anticipated to crystallize in a structure that accommodates the trigonal pyramidal [SeO₃]²⁻ anion and the small lithium cation (Li⁺). The coordination number of lithium is expected to be either 4 or 6, leading to tetrahedral or octahedral coordination environments, respectively. The overall crystal packing will be dictated by the efficient arrangement of these coordination polyhedra and the selenite pyramids.

Crystallographic Data of Analogous Compounds

To provide a quantitative basis for understanding the potential structure of Li₂SeO₃, the crystallographic data for key analogous compounds are summarized below.

Sodium Selenite (Na₂SeO₃)

The crystal structure of anhydrous sodium selenite has been determined to be monoclinic.[1][2][3][4] The structure is characterized by [NaO₆] octahedra and pyramidal [SeO₃]²⁻ anions that are linked through their edges.[1][5]

Table 1: Crystallographic Data for Sodium Selenite (Na₂SeO₃)

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 4.8963(2) |

| b (Å) | 9.9849(4) |

| c (Å) | 6.8391(3) |

| β (°) | 91.994(3) |

| Volume (ų) | 334.3 |

| Z | 4 |

Data sourced from powder diffraction data.[1]

Potassium Selenite (K₂SeO₃)

Potassium selenite is isostructural with sodium sulfite (Na₂SO₃) and potassium tellurite (K₂TeO₃), crystallizing in the trigonal system.[6][7][8][9]

Table 2: Crystallographic Data for Potassium Selenite (K₂SeO₃)

| Parameter | Value |

| Crystal System | Trigonal |

| Space Group | P-3 |

| a (Å) | 6.1063(4) |

| c (Å) | 6.9242(4) |

| Volume (ų) | 223.55 |

| Z | 3 |

Other Relevant Lithium Compounds

The crystal structures of other lithium salts with related oxyanions provide further context.

Table 3: Crystallographic Data for Other Lithium Analogues

| Compound | Crystal System | Space Group | Key Structural Features |

| Lithium Tellurite (Li₂TeO₃) | Monoclinic | C2/c | - |

| Lithium Sulfite (Li₂SO₃) | Not fully determined | - | Plausibly similar to trigonal Na₂SO₃.[10] |

Experimental Protocols

While a specific protocol for the synthesis of single-crystal this compound for structural analysis is not available in the literature, a general methodology can be proposed based on the synthesis of other alkali metal selenites.

Synthesis of this compound Crystals (Proposed)

A potential route for the synthesis of this compound crystals is through the reaction of selenium dioxide with a lithium base in an aqueous solution, followed by controlled evaporation or cooling to promote crystallization.

Reaction: SeO₂ + 2LiOH → Li₂SeO₃ + H₂O

Procedure:

-

Dissolve stoichiometric amounts of selenium dioxide (SeO₂) and lithium hydroxide (B78521) (LiOH) in deionized water.

-

Gently heat the solution to ensure complete reaction and dissolution.

-

Filter the solution to remove any insoluble impurities.

-

Allow the solution to slowly evaporate at room temperature or cool it down in a controlled manner to induce crystallization.

-

Collect the resulting crystals by filtration and wash with a small amount of cold deionized water.

-

Dry the crystals in a desiccator.

Crystal Structure Determination Workflow

The determination of a novel crystal structure, such as that of this compound, follows a well-established workflow.

References

- 1. The crystal structure of sodium selenite Na2SeO3 from pow... [degruyterbrill.com]

- 2. acs.org [acs.org]

- 3. researchgate.net [researchgate.net]

- 4. journals.iucr.org [journals.iucr.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Crystal structure of potassium orthoselenate(IV), K2SeO3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. journals.iucr.org [journals.iucr.org]

- 9. Crystal structure of potassium orthoselenate(IV), K2SeO3 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Dilithium Sulphite | High-Purity Reagent | RUO [benchchem.com]

An In-depth Technical Guide to the Physical Properties of Lithium Selenite

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lithium selenite (B80905) (Li₂SeO₃) is an inorganic salt that has garnered interest in various scientific fields. A thorough understanding of its fundamental physical properties is crucial for its application in research and development, particularly in materials science and drug development. This technical guide provides a comprehensive overview of the known physical characteristics of lithium selenite, detailed experimental protocols for its synthesis and characterization, and a structured presentation of its properties.

Data Presentation: Physical Properties of this compound

| Property | Value | Citation(s) |

| Chemical Formula | Li₂SeO₃ | [1][2] |

| Molecular Weight | 140.84 g/mol | [1][2] |

| Appearance | Hygroscopic acicular (needle-like) crystals | |

| Density | Not available | [3] |

| Melting Point | Not available | [3] |

| Solubility in Water | More soluble in cold water than in hot water. | |

| Crystal Structure | Information not available |

Experimental Protocols

Synthesis of this compound

A historical method for the synthesis of this compound was described by Nilson in 1874. While modern adaptations would be necessary to meet current laboratory standards, the fundamental chemical reaction remains relevant.

Reaction:

2LiOH + H₂SeO₃ → Li₂SeO₃ + 2H₂O

Procedure:

-

A solution of selenious acid (H₂SeO₃) is prepared in deionized water.

-

A stoichiometric amount of lithium hydroxide (B78521) (LiOH) is dissolved in deionized water.

-

The lithium hydroxide solution is slowly added to the selenious acid solution while stirring continuously. The reaction is typically carried out at a slightly elevated temperature, for example, 60°C, to facilitate the reaction.

-

Upon cooling, this compound precipitates from the solution as acicular crystals.

-

The crystals are then isolated by filtration, washed with a small amount of cold deionized water to remove any unreacted starting materials, and subsequently dried under vacuum.

Characterization of this compound

To ascertain the physical properties of the synthesized this compound, a series of characterization techniques should be employed.

1. X-Ray Diffraction (XRD) for Crystal Structure Determination:

-

Objective: To determine the crystal structure, lattice parameters, and phase purity of the synthesized this compound.

-

Methodology:

-

A finely ground powder sample of the synthesized this compound is prepared.

-

The sample is mounted on a sample holder of a powder X-ray diffractometer.

-

A monochromatic X-ray beam (commonly Cu Kα radiation) is directed at the sample.

-

The intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ).

-

The resulting diffraction pattern is then analyzed to identify the crystal system, space group, and calculate the lattice parameters.

-

2. Thermal Analysis (Thermogravimetric Analysis/Differential Scanning Calorimetry - TGA/DSC):

-

Objective: To determine the thermal stability, melting point, and decomposition temperature of this compound.

-

Methodology:

-

A small, accurately weighed sample of this compound is placed in a crucible (typically alumina (B75360) or platinum).

-

The crucible is placed in the furnace of a simultaneous TGA/DSC instrument.

-

The sample is heated at a constant rate under a controlled atmosphere (e.g., nitrogen or air).

-

The TGA component measures the change in mass of the sample as a function of temperature, indicating any decomposition or dehydration events.

-

The DSC component measures the heat flow to or from the sample relative to a reference, allowing for the determination of melting points, phase transitions, and heats of reaction.

-

Mandatory Visualization

Caption: Experimental workflow for the synthesis and characterization of this compound.

References

An In-depth Technical Guide to the Chemical and Biological Properties of Lithium Selenite

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lithium selenite (B80905) (Li₂SeO₃) is an inorganic salt that has garnered interest within the scientific community due to the distinct and well-documented biological activities of its constituent ions: lithium (Li⁺) and selenite (SeO₃²⁻). While extensive research exists for lithium salts (e.g., lithium carbonate) in neuropsychiatric disorders and for various selenite compounds (e.g., sodium selenite) in cancer research and as antioxidants, lithium selenite itself remains a less-characterized compound. This guide provides a comprehensive overview of the known chemical properties of this compound, alongside a detailed exploration of the potential biological activities and signaling pathways inferred from studies of its constituent ions. This document aims to serve as a foundational resource for researchers interested in the potential therapeutic applications of this compound.

Core Chemical Properties

The fundamental chemical and physical properties of this compound are summarized below. It is important to note that comprehensive experimental data for this specific compound is limited in publicly accessible literature.

Physical and Chemical Data

| Property | Value | Source / Notes |

| Chemical Formula | Li₂SeO₃ | [1] |

| Molecular Weight | 140.84 g/mol | [1] |

| Appearance | Hygroscopic crystalline solid | [1] |

| CAS Number | 15593-51-8 | [1] |

| Water Solubility | 25.0 g/100g H₂O at 0°C21.5 g/100g H₂O at 20°C9.9 g/100g H₂O at 100°C | [1] |

| Crystal Structure | Data not available in literature | A comprehensive search of crystallographic databases did not yield specific data for Li₂SeO₃. For context, "acid this compound" (LiH₃(SeO₃)₂) has been studied, but it is a different compound. The crystal structures of various other metal selenites are known[2]. |

| Thermodynamic Data | Data not available in literature | A thorough search did not yield specific thermodynamic data such as enthalpy of formation, Gibbs free energy of formation, or standard entropy for Li₂SeO₃[3][4][5]. |

Synthesis and Characterization

Postulated Synthesis Protocol: Neutralization Reaction

A common method for the synthesis of simple inorganic salts is the neutralization reaction between an acid and a base. For this compound, this would involve the reaction of selenious acid (H₂SeO₃) or selenium dioxide (SeO₂, the anhydride (B1165640) of selenious acid) with lithium hydroxide (B78521) (LiOH).

Reaction:

2LiOH + H₂SeO₃ → Li₂SeO₃ + 2H₂O

or

2LiOH + SeO₂ → Li₂SeO₃ + H₂O

Proposed Methodology:

-

Preparation of Reactants: Prepare stoichiometric amounts of a standardized aqueous solution of lithium hydroxide and a solution of selenious acid.

-

Reaction: Slowly add the selenious acid solution to the lithium hydroxide solution with constant stirring. The reaction is expected to be exothermic. The pH of the final solution should be monitored to ensure complete neutralization (approximately pH 7).

-

Crystallization: The resulting this compound solution can be concentrated by gentle heating to induce crystallization. Given its hygroscopic nature, the crystallization and subsequent handling should ideally be performed under a dry atmosphere.

-

Isolation and Drying: The crystals can be isolated by filtration, washed with a small amount of cold deionized water, and then dried in a desiccator over a suitable drying agent.

Characterization Techniques

To confirm the identity and purity of the synthesized this compound, the following analytical techniques would be essential:

-

X-ray Diffraction (XRD): To determine the crystal structure and phase purity of the synthesized powder.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic vibrational modes of the selenite ion.

-

Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) or Atomic Absorption Spectroscopy (AAS): To determine the elemental composition (Li and Se) and confirm the stoichiometry.

-

Thermogravimetric Analysis (TGA): To assess its thermal stability and identify any hydrated forms.

Potential Biological Activities and Signaling Pathways

The biological effects of this compound are anticipated to be a composite of the individual actions of the lithium and selenite ions.

The Role of the Lithium Ion

Lithium is a well-established therapeutic agent, primarily used as a mood stabilizer in the treatment of bipolar disorder. Its biological effects are multifaceted and involve the modulation of several signaling pathways[6][7][8].

-

Inhibition of Glycogen Synthase Kinase-3 (GSK-3): This is one of the most studied mechanisms of lithium action. GSK-3 is a serine/threonine kinase involved in a wide range of cellular processes, including metabolism, cell proliferation, and apoptosis. By inhibiting GSK-3, lithium can influence downstream signaling cascades, such as the Wnt pathway, which are crucial for neurodevelopment and synaptic plasticity[9].

-

Modulation of Inositol (B14025) Monophosphatase (IMPase): Lithium inhibits IMPase, an enzyme in the phosphoinositide signaling pathway. This inhibition leads to a reduction in the levels of myo-inositol, a precursor for key second messengers like inositol triphosphate (IP₃) and diacylglycerol (DAG), thereby dampening neuronal excitability[8].

-

Neuroprotective Effects: Lithium has been shown to exert neuroprotective effects, potentially through the upregulation of anti-apoptotic proteins and the promotion of neurogenesis[10].

The Role of the Selenite Ion

The selenite ion is a common inorganic form of selenium, an essential trace element. It is known to have potent biological effects, particularly in the context of cancer and oxidative stress[11][12].

-

Anticancer Activity: At pharmacological doses, selenite exhibits cytotoxic effects against various cancer cell lines. This is thought to occur through the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent apoptosis in cancer cells, which are often more susceptible to such insults than normal cells[13].

-

Induction of Apoptosis: Selenite can induce apoptosis through multiple mechanisms, including the activation of caspases and the disruption of mitochondrial function.

-

Modulation of Signaling Pathways: The selenite ion has been shown to influence key signaling pathways involved in cell survival and proliferation, such as the PI3K/Akt pathway.

Postulated Signaling Pathways for this compound

Based on the individual actions of its constituent ions, this compound could potentially modulate a network of interconnected signaling pathways relevant to both neuroscience and oncology.

Caption: Postulated dual-action signaling of this compound.

Experimental Protocols

While specific protocols for this compound are scarce, methodologies used for sodium selenite can be readily adapted. The following are examples of experimental protocols relevant to the study of the biological effects of selenite compounds.

In Vitro Cytotoxicity Assay

This protocol is designed to assess the cytotoxic effects of a selenite compound on a cancer cell line.

Methodology:

-

Cell Culture: Culture a relevant cancer cell line (e.g., a human colon cancer cell line) in appropriate media and conditions.

-

Cell Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.

-

Treatment: Prepare a stock solution of this compound in sterile water or a suitable solvent. Perform serial dilutions to obtain a range of treatment concentrations. Replace the culture medium with fresh medium containing the different concentrations of this compound. Include a vehicle control.

-

Incubation: Incubate the cells for a defined period (e.g., 24, 48, or 72 hours).

-

Viability Assessment: Assess cell viability using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or a commercially available cell viability kit.

-

Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC₅₀ (half-maximal inhibitory concentration) value.

Caption: Workflow for an in vitro cytotoxicity assay.

In Vivo Antioxidant Activity Study (Rodent Model)

This protocol, adapted from studies on sodium selenite and lithium carbonate, can be used to investigate the in vivo antioxidant effects of this compound[14][15].

Methodology:

-

Animal Model: Use a suitable rodent model (e.g., Wistar rats). Acclimatize the animals to the laboratory conditions.

-

Grouping: Divide the animals into experimental groups:

-

Control group (receiving saline)

-

This compound-treated group(s) (receiving one or more doses of this compound)

-

Positive control group (e.g., a known antioxidant)

-

-

Administration: Administer this compound orally (e.g., by gavage) or via intraperitoneal injection for a specified duration (e.g., several weeks).

-

Sample Collection: At the end of the treatment period, collect blood and tissue samples (e.g., liver, brain) for analysis.

-

Biochemical Analysis: Analyze the samples for markers of oxidative stress and antioxidant status. This can include:

-

Measuring the activity of antioxidant enzymes (e.g., superoxide (B77818) dismutase, catalase, glutathione (B108866) peroxidase).

-

Quantifying levels of malondialdehyde (MDA) as an indicator of lipid peroxidation.

-

Assessing the total antioxidant capacity of the plasma.

-

-

Data Analysis: Perform statistical analysis to compare the results between the different experimental groups.

Conclusion and Future Directions

This compound presents an intriguing subject for further research, lying at the intersection of two well-established fields of pharmacology. The lack of comprehensive data on its fundamental chemical properties, such as its crystal structure and thermodynamic data, highlights a significant gap in the literature and an opportunity for fundamental chemical research. For drug development professionals, the potential synergistic or additive effects of the lithium and selenite ions warrant investigation. Future studies should focus on:

-

Definitive Synthesis and Characterization: Establishing a reliable synthesis protocol and fully characterizing the compound's physicochemical properties.

-

In Vitro and In Vivo Studies: Directly investigating the biological effects of this compound in relevant cell and animal models of neurological disorders and cancer.

-

Mechanism of Action: Elucidating the specific signaling pathways modulated by this compound as a single entity.

This technical guide provides a summary of the current, albeit limited, knowledge on this compound and a framework for its future investigation. The potential for this compound to exhibit novel therapeutic properties makes it a compelling candidate for further exploration.

References

- 1. This compound CAS#: 15593-51-8 [amp.chemicalbook.com]

- 2. Syntheses and crystal structures of a series of alkaline earth vanadium selenites and tellurites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. oecd-nea.org [oecd-nea.org]

- 5. Thermodynamic data for inorganic sulphides, selenides and tellurides | Semantic Scholar [semanticscholar.org]

- 6. Biological effects of lithium – fundamental and medical aspects | The Ukrainian Biochemical Journal [ukrbiochemjournal.org]

- 7. bioclima.ro [bioclima.ro]

- 8. Molecular effects of lithium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Lithium (medication) - Wikipedia [en.wikipedia.org]

- 10. Lithium Ions as Modulators of Complex Biological Processes: The Conundrum of Multiple Targets, Responsiveness and Non-Responsiveness, and the Potential to Prevent or Correct Dysregulation of Systems during Aging and in Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Selenium in cancer management: exploring the therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Optimising Selenium for Modulation of Cancer Treatments | Anticancer Research [ar.iiarjournals.org]

- 14. The protective influence of selenium on oxidant disturbances in brain of rats exposed to lithium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

An In-depth Technical Guide to Lithium Selenite (Li₂SeO₃)

CAS Number: 15593-51-8

This technical guide provides a comprehensive overview of lithium selenite (B80905) (Li₂SeO₃), a hygroscopic crystalline solid. The document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its properties, a proposed synthesis protocol, and a review of relevant biological studies. While direct research on lithium selenite in pharmaceutical applications is limited, this guide summarizes key findings from studies using a combination of lithium and selenite compounds, which may offer insights into its potential biological effects.

Physicochemical Properties of this compound

This compound is an inorganic salt with the chemical formula Li₂SeO₃. It is composed of two lithium cations (Li⁺) and one selenite anion (SeO₃²⁻).[1][2] The compound is known to be a hygroscopic, crystalline solid.[3] Key physicochemical data for this compound are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 15593-51-8 | [1] |

| Molecular Formula | Li₂SeO₃ | [1][3] |

| Molecular Weight | 140.84 g/mol | [1][3] |

| Appearance | Hygroscopic crystals | [3] |

| Water Solubility | 25.0 g/100g H₂O (0°C) | [3] |

| 21.5 g/100g H₂O (20°C) | [3] | |

| 9.9 g/100g H₂O (100°C) | [3] | |

| Synonyms | Dilithium (B8592608) selenite, Selenious acid dilithium salt | [3] |

Synthesis of this compound

A detailed experimental protocol for the synthesis of this compound is not extensively documented in publicly available literature. However, based on fundamental chemical principles of acid-base neutralization reactions, a plausible synthesis method involves the reaction of lithium hydroxide (B78521) with selenous acid.[4]

Proposed Experimental Protocol: Synthesis of this compound

Materials:

-

Lithium hydroxide (LiOH)

-

Selenous acid (H₂SeO₃)

-

Deionized water

-

Ethanol (B145695) (for washing)

-

pH indicator or pH meter

-

Stir plate and magnetic stir bar

-

Beakers and other standard laboratory glassware

-

Filtration apparatus (e.g., Büchner funnel and vacuum flask)

-

Drying oven or desiccator

Procedure:

-

Precursor Preparation:

-

Prepare an aqueous solution of lithium hydroxide by dissolving a stoichiometric amount in deionized water.

-

Prepare an aqueous solution of selenous acid by dissolving a stoichiometric amount in deionized water.

-

-

Reaction:

-

Slowly add the selenous acid solution to the lithium hydroxide solution while continuously stirring. The reaction is as follows: 2LiOH(aq) + H₂SeO₃(aq) → Li₂SeO₃(aq) + 2H₂O(l).

-

Monitor the pH of the reaction mixture. The endpoint of the reaction should be near neutral pH.

-

-

Isolation and Purification:

-

The resulting this compound solution can be concentrated by gentle heating to induce crystallization.

-

Cool the concentrated solution to further promote the precipitation of this compound crystals.

-

Collect the crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold ethanol to remove any remaining soluble impurities.

-

-

Drying:

-

Dry the purified this compound crystals in a drying oven at a low temperature or in a desiccator to prevent decomposition and remove residual solvent.

-

Characterization: The identity and purity of the synthesized this compound can be confirmed using standard analytical techniques such as:

-

X-ray Diffraction (XRD): To confirm the crystalline structure.

-

Fourier-Transform Infrared Spectroscopy (FTIR): To identify the characteristic vibrational modes of the selenite anion.

-

Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES): To determine the elemental composition (Li and Se).

Biological Studies and Potential Relevance

Direct experimental studies on the biological effects of this compound as a single compound are scarce. However, several studies have investigated the combined effects of lithium (administered as lithium carbonate, Li₂CO₃) and selenite (administered as sodium selenite, Na₂SeO₃) in the context of oxidative stress. These studies, while not directly examining this compound, provide valuable data on the potential interactions of lithium and selenite ions in biological systems.

In Vivo Studies in Rats

Experimental Protocol: Co-administration of Lithium Carbonate and Sodium Selenite in Rats

-

Animal Model: Male Wistar rats.

-

Treatment Groups:

-

Control (saline)

-

Lithium group (2.7 mg Li/kg body weight as Li₂CO₃)

-

Selenium group (0.5 mg Se/kg body weight as Na₂SeO₃)

-

Lithium + Selenium group (2.7 mg Li/kg b.w. as Li₂CO₃ and 0.5 mg Se/kg b.w. as Na₂SeO₃)

-

-

Administration: Oral gavage, once daily for three to six weeks.

-

Sample Collection: Blood and various organs (e.g., heart, brain) are collected for analysis.

-

Biochemical Analysis:

-

Measurement of total antioxidant status (TAS).

-

Assays for antioxidant enzyme activities: superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx).

-

Quantification of malondialdehyde (MDA) as a marker of lipid peroxidation.

-

Determination of ascorbic acid (AA) and reduced glutathione (GSH) concentrations.

-

Quantitative Data from In Vivo Studies:

The following table summarizes the key findings from a study investigating the effects of combined lithium and selenite administration on oxidative stress parameters in the heart tissue of rats.

| Parameter | Control | Lithium (Li) | Selenium (Se) | Lithium + Selenium (Li+Se) |

| Total Antioxidant Status (TAS) | Baseline | Insignificantly Increased | Insignificantly Increased | Insignificantly Increased |

| Glutathione Peroxidase (GPx) Activity | Baseline | Slightly Decreased | - | Partially Restored |

| Malondialdehyde (MDA) Concentration | Baseline | Significantly Increased | Significantly Increased | Restored to control levels |

| SOD/GPx Ratio | Baseline | Slightly Increased | - | Restored to control levels |

| CAT/GPx Ratio | Baseline | Slightly Increased | - | Restored to control levels |

Data adapted from a study on oxidative processes in the heart of rats.

In Vitro Studies

Experimental Protocol: In Vitro Treatment of Cell Lines

-

Cell Lines:

-

Vero cells (normal kidney epithelial cells from an African green monkey)

-

FaDu cells (human pharyngeal squamous cell carcinoma)

-

-

Treatment:

-

Vero cells: 0.17 mmol/L Li₂CO₃ and/or 2.9 µmol/L Na₂SeO₃ · 5H₂O for 72 hours.

-

FaDu cells: 0.47 mmol/L Li₂CO₃ and/or 3.0 µmol/L Na₂SeO₃ · 5H₂O for 72 hours.

-

-

Analysis:

-

Measurement of total antioxidant status (TAS).

-

Determination of superoxide dismutase (SOD) and glutathione peroxidase (GPx) activities.

-

Quantification of reduced glutathione (GSH) concentration.

-

Quantitative Data from In Vitro Studies (Vero Cells):

| Parameter | Control | Lithium (Li) | Lithium + Selenium (Li+Se) |

| Total Antioxidant Status (TAS) | Baseline | Decreased | Protective effect observed |

| Superoxide Dismutase (SOD) Activity | Baseline | Decreased | Protective effect observed |

| Glutathione Peroxidase (GPx) Activity | Baseline | Markedly Decreased | Protective effect observed |

| Reduced Glutathione (GSH) Concentration | Baseline | Decreased | Protective effect observed |

Data adapted from an in vitro study on the prooxidant effects of lithium and the protective role of selenium.

Visualizations

Experimental Workflow for In Vivo Studies

The following diagram illustrates the general workflow for the in vivo studies investigating the combined effects of lithium and selenite.

Caption: Workflow of in vivo studies on lithium and selenite co-administration.

Conclusion

This compound (CAS No. 15593-51-8) is a hygroscopic crystalline solid whose direct applications in drug development and its effects on specific signaling pathways are not well-documented. The primary route for its synthesis is likely the neutralization reaction between lithium hydroxide and selenous acid. While research on this compound itself is limited, studies on the combined administration of lithium carbonate and sodium selenite suggest that these ions can interact to modulate oxidative stress pathways in biological systems. The data from these studies indicate a potential protective effect of selenite against lithium-induced oxidative stress. Further research is warranted to investigate the properties and potential therapeutic applications of this compound as a single chemical entity.

References

An In-depth Technical Guide to the Aqueous Solubility of Lithium Selenite

This technical guide provides a comprehensive overview of the aqueous solubility of lithium selenite (B80905) (Li₂SeO₃). The information is intended for researchers, scientists, and professionals in drug development who require precise data and methodologies related to this inorganic compound. This document summarizes quantitative solubility data, details potential experimental protocols for its determination, and provides a visual representation of a general experimental workflow.

Quantitative Solubility Data

Lithium selenite exhibits a notable solubility in water, which, interestingly, decreases as the temperature rises. This inverse relationship between temperature and solubility is a key characteristic of this compound. The available quantitative data for the solubility of this compound in water is presented in the table below.

| Temperature (°C) | Solubility ( g/100 g H₂O) |

| 0 | 25.0 |

| 20 | 21.5 |

| 100 | 9.9 |

Data sourced from ChemicalBook.[1]

Experimental Protocols for Solubility Determination

Isothermal Saturation and Gravimetric Analysis

This classical method relies on creating a saturated solution of this compound at a constant temperature and then determining the concentration of the dissolved solid by mass.

Methodology:

-

Sample Preparation: An excess amount of high-purity this compound crystals is added to a known volume of deionized water in a sealed, thermostatically controlled vessel.

-

Equilibration: The mixture is agitated (e.g., using a magnetic stirrer) at a constant, predefined temperature for a sufficient period to ensure that equilibrium is reached and the solution is saturated. This can take several hours.

-

Phase Separation: Once equilibrium is achieved, the undissolved solid is separated from the saturated solution. This is typically done by filtration or centrifugation, ensuring the temperature is maintained during this step to prevent any change in solubility.

-

Gravimetric Analysis:

-

A precise volume or mass of the clear, saturated supernatant is carefully transferred to a pre-weighed container.

-

The solvent (water) is evaporated by heating the container in a drying oven at a temperature sufficient to remove the water without decomposing the this compound (e.g., 105-110°C).

-

The container with the dry this compound residue is cooled in a desiccator and then weighed.

-

The process of heating, cooling, and weighing is repeated until a constant mass is obtained.

-

-

Calculation: The solubility is calculated as the mass of the dried this compound per 100 grams of water.

Electrical Conductivity Method

This method is particularly useful for sparingly soluble salts and is based on the principle that the electrical conductivity of a solution is proportional to the concentration of dissolved ions.

Methodology:

-

Preparation of Saturated Solution: A saturated solution of this compound is prepared in high-purity, deionized water at a constant temperature, similar to the gravimetric method.

-

Conductivity Measurement:

-

The electrical conductivity of the saturated solution is measured using a calibrated conductivity meter.

-

The conductivity of the deionized water used to prepare the solution is also measured to account for its contribution to the total conductivity.

-

-

Calculation of Molar Conductivity: The molar conductivity of the this compound solution is determined by subtracting the conductivity of the water from the conductivity of the saturated solution.

-

Determination of Molar Concentration: Using the limiting molar ionic conductivities of Li⁺ and SeO₃²⁻ ions (which may need to be determined experimentally or found in literature), the molar concentration of the dissolved this compound can be calculated.

-

Conversion to Solubility: The molar concentration can then be converted to grams of this compound per 100 grams of water.

Visualizing the Experimental Workflow

The following diagram illustrates a generalized workflow for the experimental determination of the aqueous solubility of an inorganic salt like this compound using the isothermal saturation method.

Concluding Remarks

The aqueous solubility of this compound is a temperature-dependent property, with the compound being more soluble in colder water.[2] The determination of its precise solubility can be achieved through established experimental protocols such as the isothermal saturation and gravimetric analysis method or the electrical conductivity method. The data and methodologies presented in this guide provide a foundational understanding for researchers and professionals working with this compound. It is important to note that this compound is a hygroscopic crystalline solid.[2]

References

lithium selenite monohydrate properties

An In-depth Technical Guide to Lithium Selenite (B80905) Monohydrate for Researchers and Drug Development Professionals

Introduction

Lithium selenite monohydrate (Li₂SeO₃·H₂O) is an inorganic salt that has garnered interest due to the distinct biological and chemical properties of its constituent ions, lithium and selenite. Lithium is a well-established therapeutic agent, primarily used as a mood stabilizer in the treatment of bipolar disorder. However, its use is associated with a narrow therapeutic index and potential for toxicity, including the induction of oxidative stress. Selenium is an essential trace element and a crucial component of antioxidant enzymes, such as glutathione (B108866) peroxidases.

This technical guide provides a comprehensive overview of the known properties, synthesis, and characterization of this compound monohydrate. It places a particular emphasis on the potential therapeutic relevance of combining lithium and selenite, drawing from key studies that investigate the role of selenite in mitigating lithium-induced oxidative stress. This document is intended for researchers, scientists, and drug development professionals exploring new therapeutic strategies and chemical entities.

Core Properties of this compound Monohydrate

This section summarizes the fundamental chemical and physical properties of this compound monohydrate. While extensive experimental data for this specific compound is limited in publicly accessible literature, the following tables compile available information from chemical databases and analogous compounds.

Chemical and Physical Properties

| Property | Value | Source(s) |

| Molecular Formula | Li₂SeO₃·H₂O (or H₂Li₂O₄Se) | [1] |

| IUPAC Name | dilithium (B8592608);selenite;hydrate | [1] |

| Synonyms | Dithis compound monohydrate, Selenious acid dilithium salt monohydrate | [1][2] |

| CAS Number | 7790-70-7 | [1] |

| Molecular Weight | 158.9 g/mol | [1] |

| Appearance | Acicular (needle-like) crystals, hygroscopic | [2] |

Solubility

The solubility of this compound in water exhibits a negative temperature coefficient, meaning it is more soluble in cold water than in hot water.

| Temperature (°C) | Solubility (g / 100g H₂O) |

| 0 | 25.0 |

| 20 | 21.5 |

| 100 | 9.9 |

Data sourced from ChemicalBook for anhydrous this compound, which is expected to have similar solubility characteristics to the monohydrate.

Structural and Spectroscopic Properties

Detailed experimental data for this compound monohydrate is not widely available. The information below is based on data from analogous compounds and theoretical principles.

| Property | Description | Notes |

| Crystal Structure | Data not available in current literature. PubChem notes that 3D conformer generation is disallowed. | Often confused with lithium selenide (B1212193) (Li₂Se, cubic anti-fluorite structure) or lithium selenate (B1209512) (Li₂SeO₄, monoclinic).[3][4] |

| Thermal Stability | Expected to first undergo dehydration to the anhydrous form, followed by decomposition of the selenite anion at higher temperatures. Specific TGA/DSC data is not available. | Decomposition of salts like lithium carbonate begins near its melting point (~723°C).[5][6] |

| Infrared (IR) Spectrum | Expected to show characteristic bands for O-H stretching and H-O-H bending from the water of hydration, and Se-O stretching and O-Se-O bending modes from the selenite anion (SeO₃²⁻). | Studies on the isomorphous lithium selenate monohydrate (Li₂SeO₄·H₂O) can provide comparative insights into the vibrational modes of the water molecule.[7] |

| Raman Spectrum | Expected to show strong, sharp peaks corresponding to the symmetric stretching of the Se-O bonds in the pyramidal selenite anion, along with lattice modes involving the motion of Li⁺ ions and water molecules. | Raman studies of lithium hydroxide (B78521) monohydrate and lithium sulfate (B86663) monohydrate show characteristic lattice vibrations and internal modes of the water and anion.[8][9] |

| ⁷Li NMR Spectrum | In a solid-state NMR experiment, a single resonance would be expected, with its chemical shift and line shape being sensitive to the local coordination environment of the lithium ions within the crystal lattice. | The typical chemical shift range for ⁷Li is narrow (approx. -9 to +3 ppm).[10] |

Synthesis and Characterization Workflow

While a detailed, modern synthesis protocol is not available in the literature, a general workflow can be established based on historical methods and standard inorganic synthesis techniques.

Experimental Protocol: Synthesis

A plausible laboratory-scale synthesis can be adapted from the method first described by Nilson (1874).[2]

Objective: To synthesize this compound monohydrate via neutralization of selenious acid with lithium hydroxide.

Materials:

-

Selenium Dioxide (SeO₂) (Toxic, handle with care in a fume hood)

-

Lithium Hydroxide Monohydrate (LiOH·H₂O)

-

Deionized Water

Procedure:

-

Preparation of Selenious Acid Solution: Carefully dissolve a stoichiometric amount of selenium dioxide in deionized water to form selenious acid (H₂SeO₃). The reaction is: SeO₂ + H₂O → H₂SeO₃.

-

Preparation of Lithium Hydroxide Solution: In a separate beaker, dissolve a stoichiometric amount of lithium hydroxide monohydrate in deionized water.

-

Reaction: Slowly add the lithium hydroxide solution to the selenious acid solution with constant stirring. The neutralization reaction is: 2 LiOH + H₂SeO₃ → Li₂SeO₃ + 2 H₂O.

-

Crystallization: Gently heat the resulting solution to approximately 60°C to ensure the reaction goes to completion and to concentrate the solution.[2]

-

Isolation: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to promote crystallization. The acicular crystals of this compound monohydrate will precipitate out due to their lower solubility at colder temperatures.

-

Purification: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of ice-cold deionized water, followed by a rinse with a solvent like ethanol (B145695) to facilitate drying.

-

Drying: Dry the product in a desiccator over a suitable drying agent. Avoid oven drying at high temperatures to prevent premature loss of the water of hydration.

Biological Activity and Relevance to Drug Development

Direct pharmacological studies on this compound monohydrate are absent in the current literature. However, a compelling body of research exists on the co-administration of lithium salts (typically lithium carbonate) and selenium salts (typically sodium selenite), which provides a strong rationale for investigating this compound as a single chemical entity. These studies primarily focus on selenite's potential to ameliorate lithium-induced toxicity, particularly oxidative stress.

Mechanism of Action: Mitigation of Lithium-Induced Oxidative Stress

Lithium therapy, while effective, can lead to an increase in reactive oxygen species (ROS), causing oxidative damage to lipids, proteins, and DNA in various tissues.[11][12] Selenium exerts its biological effects mainly through its incorporation into selenoproteins, many of which are powerful antioxidant enzymes. The proposed protective mechanism involves selenite bolstering the endogenous antioxidant defense system to counteract the increased ROS load from lithium treatment.

The key components of this system are:

-

Superoxide (B77818) Dismutase (SOD): An enzyme that catalyzes the dismutation of the superoxide radical (O₂⁻) into oxygen (O₂) and hydrogen peroxide (H₂O₂).

-

Catalase (CAT): An enzyme that catalyzes the decomposition of hydrogen peroxide into water and oxygen.

-

Glutathione Peroxidase (GPx): A family of selenoprotein enzymes that catalyze the reduction of hydrogen peroxide and lipid hydroperoxides by reduced glutathione (GSH), protecting cells from oxidative damage.

-

Malondialdehyde (MDA): A common biomarker of lipid peroxidation and oxidative stress.

Studies have shown that in rat models, lithium treatment alone can decrease the activity of GPx and increase levels of MDA.[11][13] Co-administration with sodium selenite has been observed to restore GPx activity and normalize MDA levels, indicating a protective effect against oxidative damage.[11][13]

Summary of Key Preclinical Findings

The following table summarizes results from key studies investigating the combined effects of lithium and selenite.

| Study Type | Model | Key Findings with Selenite Co-administration | Reference(s) |

| In Vivo | Male Wistar Rats | - Restored GPx activity in heart tissue, which was decreased by lithium alone. - Normalized MDA levels in heart tissue, which were increased by lithium. - Restored plasma Catalase (CAT) activity to control levels. | [11][12][13] |

| In Vitro | Vero (normal kidney epithelial) cells | - Showed a distinct protective effect, restoring TAS, SOD, and GPx activity that was decreased by lithium. | [14][15] |

| In Vitro | FaDu (human pharyngeal carcinoma) cells | - Restored reduced glutathione (GSH) levels that were decreased by lithium. | [14][15] |

Experimental Protocols: Biological Assays

The following protocols are adapted from studies investigating the interaction between lithium and selenite.[11][13][14][15]

Protocol 4.3.1: In Vivo Rat Model of Lithium-Induced Oxidative Stress

-

Model: Male Wistar rats.

-

Groups (Example):

-

Control (saline)

-

Lithium group (e.g., Li₂CO₃ at 2.7 mg Li/kg body weight)

-

Selenium group (e.g., Na₂SeO₃ at 0.5 mg Se/kg body weight)

-

Combination group (Li₂CO₃ and Na₂SeO₃ at the same doses)

-

-

Administration: Daily administration by oral gavage (stomach tube) for a period of 3 to 6 weeks.

-

Sample Collection: At the end of the treatment period, animals are euthanized. Blood is collected for plasma analysis, and organs (e.g., heart, liver, kidney) are harvested, homogenized, and prepared for biochemical assays.

-

Assays:

-

GPx Activity: Measured spectrophotometrically by monitoring the rate of NADPH oxidation in the presence of glutathione reductase.

-

SOD Activity: Measured using a kit that assays the inhibition of a dye reduction reaction by superoxide radicals.

-

CAT Activity: Measured by monitoring the rate of H₂O₂ decomposition spectrophotometrically.

-

MDA Concentration: Measured using the thiobarbituric acid reactive substances (TBARS) assay, which detects the colored adduct formed between MDA and thiobarbituric acid.

-

Protocol 4.3.2: In Vitro Cell Culture Model

-

Cell Lines: Vero (normal) and FaDu (cancer) cells are examples that show differential responses.[14][15]

-

Treatment: Cells are cultured to a desired confluency and then subjected to media containing:

-

Vehicle control

-

Lithium carbonate (e.g., 0.17 - 0.47 mmol/L)

-

Sodium selenite (e.g., 2.9 - 3.0 µmol/L)

-

Combination of lithium carbonate and sodium selenite

-

-

Incubation: Cells are incubated with the compounds for a set period (e.g., 72 hours).

-

Cell Lysis: After incubation, cells are washed and lysed to release intracellular contents.

-

Assays: The resulting cell lysates are used to perform the same biochemical assays for GPx, SOD, CAT, and MDA as described in the in vivo protocol. Total Antioxidant Status (TAS) can also be measured using commercially available kits.

Conclusion

This compound monohydrate is a compound of significant interest, primarily due to the therapeutic potential suggested by preclinical studies on the combined administration of lithium and selenite salts. While fundamental physicochemical data such as a definitive crystal structure and detailed thermal and spectroscopic profiles are currently lacking in the literature, its synthesis is straightforward. The primary value for drug development professionals lies in its potential as a single-molecule therapeutic that combines the mood-stabilizing effects of lithium with the antioxidant and protective properties of selenite. The evidence strongly suggests that the selenite moiety can mitigate lithium-induced oxidative stress, potentially widening its therapeutic index and reducing side effects. Further research is warranted to synthesize and characterize high-purity this compound monohydrate and to directly evaluate its pharmacological and toxicological profile in relevant preclinical models.

References

- 1. This compound monohydrate | H2Li2O4Se | CID 86278164 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [drugfuture.com]

- 3. Lithium selenate monohydrate | H2Li2O5Se | CID 53471885 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Lithium selenide - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. NMR Periodic Table: Lithium NMR [imserc.northwestern.edu]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. The study of possible application of sodium selenite as an adjuvant in lithium treatment: an effect on oxidative processes in heart of rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Lithium as a prooxidant? A possible protective role of selenium – in vitro study [aaem.pl]

- 15. Lithium as a prooxidant? A possible protective role of selenium - in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]

Thermal Stability of Lithium Selenite: A Technical Guide

Disclaimer: Direct experimental data on the thermal stability of lithium selenite (B80905) (Li₂SeO₃) is limited in publicly available scientific literature. This guide is therefore based on established principles of inorganic chemistry, thermal analysis of analogous compounds, and general trends observed for alkali metal oxosalts. The information presented herein is intended for research and development purposes and should be used as a guideline for experimental design rather than as a definitive set of values.

Introduction

Lithium selenite (Li₂SeO₃) is an inorganic salt with potential applications in various fields, including materials science and as a precursor in the synthesis of other selenium-containing compounds. Understanding its thermal stability is crucial for its synthesis, storage, and application, particularly in processes requiring elevated temperatures. This technical guide provides an in-depth overview of the expected thermal behavior of this compound, drawing parallels with related alkali metal selenites and outlining the standard methodologies for its experimental determination.

Predicted Thermal Decomposition Pathway

The thermal decomposition of metal oxosalts, such as selenites, typically involves the evolution of a gaseous oxide of the non-metal and the formation of the corresponding metal oxide. For this compound, the predicted primary decomposition pathway is the breakdown into lithium oxide (Li₂O) and selenium dioxide (SeO₂), which is a volatile solid.

Proposed Decomposition Reaction:

Li₂SeO₃(s) → Li₂O(s) + SeO₂(g)

This reaction is analogous to the decomposition of other metal selenites and related oxosalts like carbonates and sulfites. The temperature at which this decomposition occurs is a key indicator of the compound's thermal stability.

Estimated Thermal Stability and Comparison with Analogous Compounds

The thermal stability of alkali metal oxosalts generally increases down the group (from Lithium to Cesium).[1][2][3][4] This trend is attributed to the decreasing polarizing power of the cation with increasing ionic radius.[1][2][3][4] A smaller cation with a higher charge density (like Li⁺) can distort the electron cloud of the polyatomic anion (SeO₃²⁻) more effectively, weakening the internal bonds of the anion and thus lowering the decomposition temperature.

Based on this trend, this compound is expected to be the least thermally stable among the alkali metal selenites. While specific experimental data for this compound is unavailable, data for sodium selenite (Na₂SeO₃) indicates it decomposes at approximately 710 °C.[5] Another source suggests a decomposition temperature greater than 300 °C, with thermal decomposition producing sodium oxides and selenium oxides. Given the trend, the decomposition temperature of this compound is anticipated to be lower than that of sodium selenite.

Table 1: Comparison of Predicted and Known Properties of Alkali Metal Selenites

| Property | This compound (Li₂SeO₃) | Sodium Selenite (Na₂SeO₃) | Potassium Selenite (K₂SeO₃) |

| Molar Mass | 140.84 g/mol | 172.94 g/mol | 205.16 g/mol |

| Melting Point | Not available | Decomposes | Not available |

| Decomposition Temperature | Predicted: < 710 °C | ~710 °C[5]; >300 °C | Expected to be > 710 °C |

| Decomposition Products | Predicted: Li₂O, SeO₂ | Na₂O, SeO₂[6] | K₂O, SeO₂[7][8] |

Experimental Protocols for Thermal Analysis

To definitively determine the thermal stability of this compound, a combination of Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) is recommended.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which mass loss occurs due to decomposition and to quantify this mass loss.

Methodology:

-

Sample Preparation: A small, accurately weighed sample of pure, dry this compound (typically 5-10 mg) is placed in an inert TGA pan (e.g., alumina (B75360) or platinum).

-

Instrumentation: The analysis is performed using a thermogravimetric analyzer.

-

Experimental Conditions:

-

Atmosphere: A dynamic inert atmosphere (e.g., nitrogen or argon) with a constant flow rate (e.g., 20-50 mL/min) is used to prevent oxidation of the sample or its decomposition products.

-

Temperature Program: The sample is heated at a constant rate (e.g., 10 °C/min) from ambient temperature to a temperature above the expected decomposition point (e.g., 800 °C).

-

Data Collection: The instrument records the sample mass as a function of temperature.

-

-

Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to identify the onset temperature of decomposition (the temperature at which mass loss begins) and the total percentage of mass lost. The derivative of the TGA curve (DTG curve) can be used to determine the temperature of the maximum rate of decomposition.

Differential Scanning Calorimetry (DSC)

Objective: To determine the temperatures of phase transitions (e.g., melting) and to measure the enthalpy changes associated with these transitions and with decomposition.

Methodology:

-

Sample Preparation: A small, accurately weighed sample of this compound (typically 2-5 mg) is hermetically sealed in a DSC pan (e.g., aluminum or gold-plated stainless steel for higher temperatures). An empty, sealed pan is used as a reference.

-

Instrumentation: The analysis is performed using a differential scanning calorimeter.

-

Experimental Conditions:

-

Atmosphere: A dynamic inert atmosphere (e.g., nitrogen or argon) is maintained.

-

Temperature Program: The sample and reference are heated at a constant rate (e.g., 10 °C/min) over a temperature range that encompasses the expected transitions.

-

Data Collection: The instrument measures the difference in heat flow between the sample and the reference as a function of temperature.

-

-

Data Analysis: The DSC thermogram is analyzed to identify endothermic peaks (indicating melting) and exothermic peaks (which can sometimes be associated with decomposition). The onset temperature, peak temperature, and enthalpy of each transition are determined.

Visualizations

Proposed Thermal Decomposition Pathway of this compound

Caption: Proposed thermal decomposition pathway of this compound.

Experimental Workflow for Thermal Stability Analysis

Caption: General workflow for determining the thermal stability of a solid material.

Conclusion

References

- 1. brainly.in [brainly.in]

- 2. Thermal Stability of s-Block Elements: Carbonates, Nitrate & Hydrides | AESL [aakash.ac.in]

- 3. A Level 7. s-block alkali metals alkaline earth metals, thermal stability of compounds, thermal decomposition carbonates, hydrgencarbonates, hydroxides, nitrates, sulfates/sulphates solubilty trends, uses of alkali metals GCE AS A2 KS5 chemistry revision notes [docbrown.info]

- 4. quora.com [quora.com]

- 5. acs.org [acs.org]

- 6. redox.com [redox.com]

- 7. POTASSIUM SELENITE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 8. Potassium selenite | HKO3Se | CID 23677934 - PubChem [pubchem.ncbi.nlm.nih.gov]

Unveiling the Electrochemical Landscape of Lithium Selenite: A Research Roadmap

For the attention of: Researchers, scientists, and drug development professionals.

December 18, 2025

Abstract

This technical guide addresses the fundamental electrochemical properties of lithium selenite (B80905) (Li₂SeO₃). A comprehensive review of existing literature reveals a significant gap in the scientific understanding of this compound's potential for electrochemical applications, particularly in the context of modern battery technology. In contrast to the extensively studied lithium selenide (B1212193) (Li₂Se), lithium selenite remains largely unexplored. This document serves as a foundational roadmap for researchers, outlining the necessary experimental protocols to characterize its core electrochemical properties. We provide established methodologies for determining ionic conductivity, electrochemical stability, and lithium-ion diffusivity, thereby creating a framework for future research into the potential of this compound as a novel material in energy storage or other electrochemical systems.

Current State of Knowledge

An extensive search of scientific databases reveals a scarcity of data regarding the electrochemical properties of this compound in the solid state. The majority of published research focuses on lithium selenide (Li₂Se) as a promising cathode material. The most relevant historical data for this compound dates to a 1968 study detailing its ionic conductivity in aqueous solutions.

Aqueous Ionic Conductivity of this compound

The following table summarizes the ionic conductivity data for this compound in an aqueous solution at 18°C. This data is derived from measurements of mean molar conductivities at various concentrations.

| Property | Value | Unit | Conditions |

| Mean Molar Conductivity at Infinite Dilution | 172 ± 2.9 | Ω⁻¹cm²mol⁻¹ | 18°C, Aqueous Solution |

| Ionic Conductivity of the Selenite Ion (SeO₃²⁻) | 105.2 | Ω⁻¹cm²mol⁻¹ | 18°C, Aqueous Solution |

This data is historical and pertains to aqueous solutions, not solid-state properties relevant to modern battery applications.

Historical Synthesis Protocol

The this compound used for the aforementioned aqueous conductivity studies was prepared via the neutralization of sublimed selenium dioxide with lithium hydroxide. The resulting solution was then standardized gravimetrically to prepare various dilutions.

A Proposed Research Workflow for Solid-State Characterization

Given the lack of data, this guide proposes a standard experimental workflow to determine the fundamental electrochemical properties of solid-state this compound.

Detailed Experimental Protocols

The following sections detail the proposed experimental methodologies for characterizing the key electrochemical properties of this compound.

Solid-State Synthesis

A conventional solid-state reaction is proposed for the synthesis of phase-pure Li₂SeO₃ powder.

-

Precursors: Lithium carbonate (Li₂CO₃) and selenium dioxide (SeO₂) in a stoichiometric ratio.

-

Procedure:

-

Thoroughly grind the precursor powders using a mortar and pestle or ball milling to ensure homogeneous mixing.

-

Transfer the mixture to an alumina (B75360) crucible.

-

Calcine the powder in a furnace. The temperature profile should be determined through thermogravimetric analysis (TGA) of the precursor mixture, but a starting point could be a ramp to 400-600°C in an air or inert atmosphere.

-

After cooling, characterize the resulting powder using X-ray diffraction (XRD) to confirm phase purity and scanning electron microscopy (SEM) to observe the particle morphology and size.

-

Ionic Conductivity Measurement via Electrochemical Impedance Spectroscopy (EIS)

EIS is a non-destructive technique used to measure the ionic conductivity of a material.

-

Sample Preparation:

-

Press the synthesized Li₂SeO₃ powder into a dense pellet of known diameter and thickness.

-

Sputter coat blocking electrodes (e.g., gold or platinum) on both flat surfaces of the pellet.

-

-

Experimental Setup:

-

Place the pellet in a two-electrode test cell.

-

Connect the cell to a potentiostat with a frequency response analyzer.

-

-

Measurement Protocol:

-

Apply a small AC voltage (e.g., 10 mV) over a wide frequency range (e.g., 1 MHz to 0.1 Hz).

-

Record the impedance data and plot it on a Nyquist plot (Z' vs. -Z'').

-

-

Data Analysis:

-

The bulk resistance (R) of the material is determined from the x-axis intercept of the semicircle in the Nyquist plot.

-

The ionic conductivity (σ) is calculated using the formula: σ = L / (R * A) where L is the thickness of the pellet and A is the electrode area.

-

Electrochemical Stability Window (ESW) Determination via Cyclic Voltammetry (CV)

CV is used to determine the voltage range within which an electrolyte remains stable without undergoing oxidation or reduction.

-

Cell Assembly:

-

Assemble a three-electrode cell or a two-electrode cell with a lithium metal counter and reference electrode, and a working electrode composed of the Li₂SeO₃ powder mixed with a conductive carbon and a binder.

-

-

Experimental Setup:

-

Connect the cell to a potentiostat.

-

-

Measurement Protocol:

-

Scan the potential linearly from the open-circuit voltage (OCV) to a set anodic limit and then reverse the scan to a cathodic limit at a defined scan rate (e.g., 0.1 mV/s).

-

Record the resulting current.

-

-

Data Analysis:

-

The ESW is the voltage range where no significant oxidation or reduction currents are observed. The onset of a sharp increase in current indicates the decomposition of the electrolyte.

-

Lithium-Ion Diffusion Coefficient Estimation

The lithium-ion diffusion coefficient (D_Li⁺) can be estimated from CV scans at different rates.

-

Measurement Protocol:

-

Perform CV scans at various scan rates (ν), for example, from 0.1 mV/s to 1 mV/s.

-

-

Data Analysis:

-

For a diffusion-controlled process, the peak current (I_p) is proportional to the square root of the scan rate (ν¹/²).

-

The relationship is described by the Randles-Sevcik equation: I_p = (2.69 x 10⁵) * n^(3/2) * A * D_Li⁺^(1/2) * C * ν^(1/2) where:

-

n is the number of electrons transferred in the redox event.

-

A is the electrode area.

-

D_Li⁺ is the lithium-ion diffusion coefficient.

-

C is the concentration of lithium ions.

-

-

By plotting I_p versus ν¹/² and determining the slope, the diffusion coefficient can be calculated.

-

Conclusion